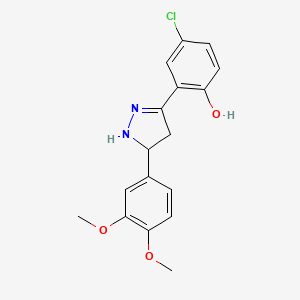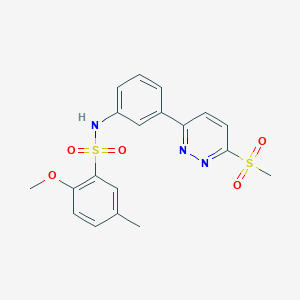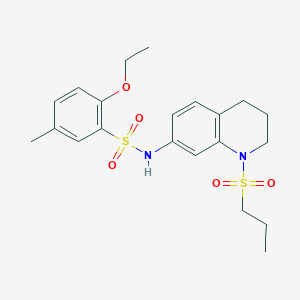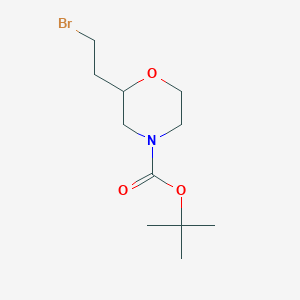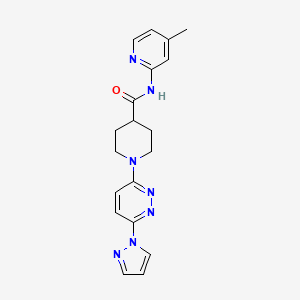![molecular formula C18H13ClN4S B2847326 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine CAS No. 2060497-79-0](/img/structure/B2847326.png)
2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiazole ring, another type of heterocyclic compound .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . These techniques help in understanding the bond lengths, bond angles, and torsion angles of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using computational chemistry methods. These methods can provide insights into the most stable conformation, vibrational characteristics, and other chemical properties .科学的研究の応用
Anticancer and Antimicrobial Potentials
Research into the biological activities of compounds related to 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has shown promising results in the fields of cancer and microbial resistance. For instance, the synthesis and molecular docking study of new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have been explored for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These studies reveal the compound's potential in overcoming microbial resistance to drugs and in the development of new anticancer agents (Katariya, Vennapu, & Shah, 2021).
Optical and Electronic Properties
The structural, optical, and junction characteristics of pyrazolo pyridine derivatives have been investigated for their potential applications in electronic devices. For example, the optical functions of certain pyridine derivatives have been calculated, showing distinct energy gaps and suggesting their utility in fabricating heterojunctions for use as photosensors or in other electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Quantum Mechanical and Spectroscopic Investigations
Quantum mechanical and spectroscopic investigations of pyrazoline derivatives have provided insight into their electronic, NMR, vibrational, and structural properties. Such studies are crucial for understanding the molecular behavior and optimizing the chemical properties of these compounds for specific applications (Diwaker, 2014).
Ligand Synthesis for Metal Coordination
The synthesis and coordination chemistry of pyrazolylpyridine derivatives have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These compounds show versatility as ligands, comparable to the more widely investigated terpyridines, but with unique advantages in specific applications (Halcrow, 2005).
Mechanoluminescent and OLED Applications
The mechanoluminescent properties of Pt(II) phosphors bearing pyridinyl pyrazolate chelates have been studied, demonstrating their potential for use in organic light-emitting diodes (OLEDs) and as high-efficiency photosensors. These studies contribute to the development of novel materials for advanced lighting and display technologies (Huang et al., 2013).
将来の方向性
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors , and have shown diverse pharmacological effects .
Mode of Action
It’s known that similar compounds, like pyrazole derivatives, interact with their targets in a way that leads to a variety of biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been found to affect a wide range of biochemical pathways, leading to various biological activities .
Pharmacokinetics
In silico studies of similar compounds, like pyrazole derivatives, have predicted their pharmacokinetic properties .
Result of Action
Related compounds, like pyrazole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNXBLYPXSOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

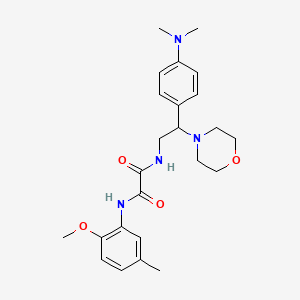

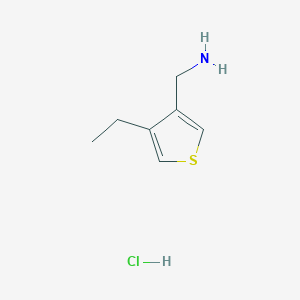

![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)
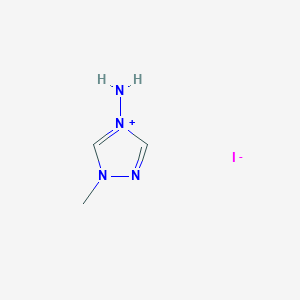
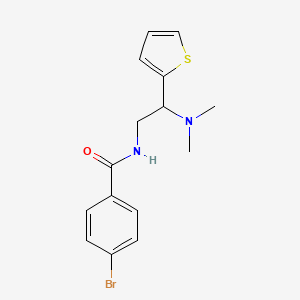
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

